molecular formula C6H12BrO3P B14678085 Phosphonic acid, (1-bromoethenyl)-, diethyl ester CAS No. 38318-52-4

Phosphonic acid, (1-bromoethenyl)-, diethyl ester

Cat. No.: B14678085
CAS No.: 38318-52-4
M. Wt: 243.04 g/mol
InChI Key: SQMBBBWHQORDNI-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-bromoethenyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H12BrO3P and a molecular weight of 243.04 g/mol . This compound is characterized by the presence of a phosphonic acid group, a bromoethenyl group, and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (1-bromoethenyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 1-bromo-1-ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-bromoethenyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

Phosphonic acid, (1-bromoethenyl)-, diethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-bromoethenyl)-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-chloroethenyl)-, diethyl ester
  • Phosphonic acid, (1-fluoroethenyl)-, diethyl ester
  • Phosphonic acid, (1-iodoethenyl)-, diethyl ester

Uniqueness

Phosphonic acid, (1-bromoethenyl)-, diethyl ester is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen groups, such as chloro, fluoro, and iodo derivatives .

Properties

CAS No.

38318-52-4

Molecular Formula

C6H12BrO3P

Molecular Weight

243.04 g/mol

IUPAC Name

1-bromo-1-diethoxyphosphorylethene

InChI

InChI=1S/C6H12BrO3P/c1-4-9-11(8,6(3)7)10-5-2/h3-5H2,1-2H3

InChI Key

SQMBBBWHQORDNI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)Br)OCC

Origin of Product

United States

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